![molecular formula C12H12ClF3N4S B2792309 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine CAS No. 339010-64-9](/img/structure/B2792309.png)
3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine is an organofluorine compound featuring a triazole ring and a pyridine moiety. This compound is known for its versatility in chemical synthesis and potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The inclusion of fluorine, chlorine, and sulfur atoms contributes to its unique reactivity and biological activity, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route to 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine involves the following steps:
Synthesis of the 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl intermediate through a cyclization reaction.
Introduction of the pyridine moiety via a coupling reaction.
Chlorination and trifluoromethylation reactions to incorporate the halogen atoms into the final structure.
Industrial Production Methods
In industrial settings, large-scale production of this compound often involves optimized reaction conditions for each step to maximize yield and purity. Solvent choice, temperature control, and reaction time are carefully managed. Catalysts and reagents are selected to facilitate efficient and reproducible synthesis. The final product is purified using methods such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: The sulfur-containing triazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorinated pyridine ring can be subjected to reduction reactions to yield the corresponding hydrocarbons.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions involving bases (e.g., NaOH) or acids (e.g., HCl) can promote substitution reactions. Solvent choices include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of partially or fully reduced aromatic compounds.
Substitution: Formation of various substituted derivatives depending on the reactants.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for constructing complex molecules, especially in the synthesis of heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its fluorinated and chlorinated structure makes it a candidate for enzyme inhibition studies and binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring and pyridine moiety suggest applications in drug design, potentially as antimicrobial, antifungal, or anticancer agents.
Industry
In the industrial sector, this compound is studied for its applications in materials science, particularly in the development of advanced materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism by which 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and chlorine atoms enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and π-stacking interactions. These interactions modulate the activity of biological pathways and processes, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Lacks the triazole and ethyl groups, which may result in different reactivity and biological activity.
2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine:
4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole: The core triazole structure, but without the pyridine and halogen groups.
Uniqueness
What sets 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine apart is its combination of functional groups, which provide unique reactivity and biological activity. The presence of both fluorine and chlorine atoms, coupled with the triazole and pyridine moieties, makes it a distinct entity in the realm of synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
3-chloro-2-[1-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4S/c1-6(10-18-19-11(21-3)20(10)2)9-8(13)4-7(5-17-9)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUGNQHQJIEMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)
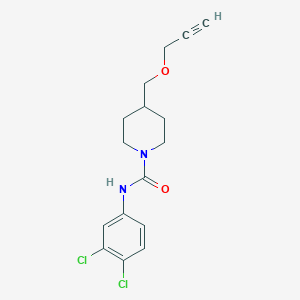
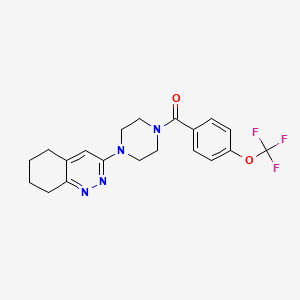
![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)
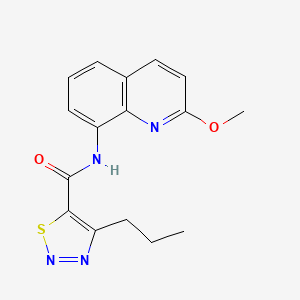
![4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2792236.png)
![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)
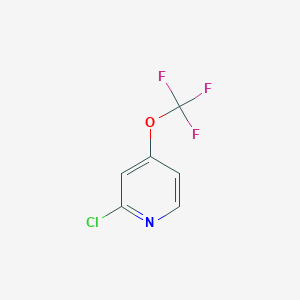
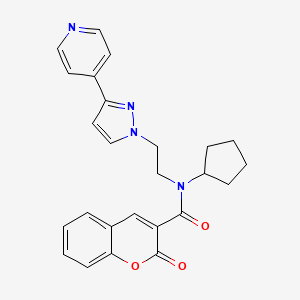
![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)
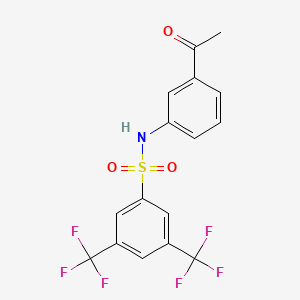
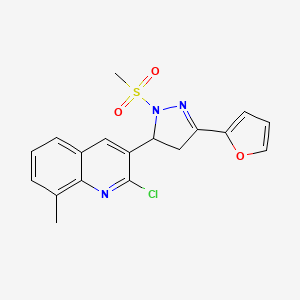
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)
